molecular formula C6H14O8S B15164058 Oxiran-2-ylmethanol;sulfuric acid CAS No. 144031-47-0

Oxiran-2-ylmethanol;sulfuric acid

Cat. No.: B15164058
CAS No.: 144031-47-0
M. Wt: 246.24 g/mol
InChI Key: HJTYGHGWKBFFEO-UHFFFAOYSA-N
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Description

Properties

CAS No.

144031-47-0

Molecular Formula

C6H14O8S

Molecular Weight

246.24 g/mol

IUPAC Name

oxiran-2-ylmethanol;sulfuric acid

InChI

InChI=1S/2C3H6O2.H2O4S/c2*4-1-3-2-5-3;1-5(2,3)4/h2*3-4H,1-2H2;(H2,1,2,3,4)

InChI Key

HJTYGHGWKBFFEO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CO.C1C(O1)CO.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Epoxidation via Sulfonium Ylide Generation

The ternary system comprising methanol , sulfuric acid , and dimethyl sulfide enables the in situ generation of sulfonium ylides, which react with carbonyl compounds to form epoxides. For example, benzaldehyde undergoes epoxidation under these conditions to yield styrene oxide. Adapting this method for glycidol synthesis involves:

  • Reagent Preparation : A mixture of methanol (67-56-1) and concentrated sulfuric acid (7664-93-9) is cooled to 0–5°C.
  • Ylide Formation : Dimethyl sulfide (75-18-3) is added dropwise, generating the reactive sulfonium intermediate.
  • Carbonyl Addition : A ketone or aldehyde precursor (e.g., allyl alcohol derivative) is introduced, leading to epoxide ring closure.

Key advantages include mild conditions (room temperature) and high yields (>80%). However, stoichiometric control is critical to avoid over-epoxidation or polymerization.

Acid-Catalyzed Cyclization of Diols

Sulfuric acid catalyzes the dehydration of vicinal diols to form epoxides. For instance, 1,2-butanediol cyclizes in the presence of sulfuric acid to produce glycidol derivatives. The mechanism proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack and water elimination.

Optimization Parameters :

  • Acid Concentration : 10–20% (v/v) sulfuric acid minimizes side reactions.
  • Temperature : 50–80°C accelerates ring closure without degrading the epoxide.
  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.

This method is scalable but requires careful pH neutralization post-reaction to isolate the product.

Esterification with Sulfuric Acid

Sulfuric acid facilitates esterification reactions between alcohols and inorganic acids. For oxiran-2-ylmethanol , this process forms sulfate esters under controlled conditions. Kinetic studies using Fourier Transform Infrared (FTIR) spectroscopy reveal:

$$
\text{Reaction Rate} = k1[\text{ROH}][\text{H}2\text{SO}4] - k{-1}[\text{OS}]
$$

where $$ k1 $$ and $$ k{-1} $$ are forward and backward rate constants, respectively. Experimental data for 1-heptanol (analogous to glycidol) show:

Parameter Value Conditions
$$ k_1 $$ (M⁻¹s⁻¹) $$ 2.3 \times 10^{-4} $$ 25°C, 50% RH
$$ k_{-1} $$ (s⁻¹) $$ 1.7 \times 10^{-5} $$ 25°C, 50% RH

Equilibrium favors ester formation at low humidity, making this method suitable for anhydrous syntheses.

Patent-Based Synthesis of Oxiran-2-yl Derivatives

A patented route for (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide highlights sulfuric acid’s role in carbamate formation and epoxide stabilization. Critical steps include:

  • Protection/Deprotection : Sulfuric acid mediates the removal of tert-butoxycarbonyl (Boc) groups.
  • Solvent Selection : Dichloromethane and methanol mixtures prevent epoxide ring opening.
  • Workup : Neutralization with aqueous sodium bicarbonate ensures product stability.

This method underscores sulfuric acid’s dual role as a catalyst and pH modulator in complex syntheses.

Nucleophilic Substitution in Malic Acid Derivatives

A Russian patent details the synthesis of 2-(oxiran-2-yl)-ethanol via esterification of malic acid with methanol, followed by nucleophilic substitution using sulfuric acid. Key stages:

  • Esterification : (S)-Malic acid reacts with dimethyl sulfate in methanol to form dimethyl malate.
  • Chlorination : Thionyl chloride replaces hydroxyl groups, forming chlorosuccinate derivatives.
  • Reduction : Lithium borohydride reduces intermediates to yield epoxide-containing alcohols.

Reaction monitoring via $$ ^1\text{H} $$-NMR confirms product purity (δ 2.70–3.00 ppm for epoxide protons).

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethanol;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various alcohols, ketones, and ethers .

Scientific Research Applications

Oxiran-2-ylmethanol;sulfuric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethanol;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and it can participate in various chemical transformations. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparative Analysis of Sulfuric Acid-Based Catalysts

The following table summarizes key parameters for sulfuric acid and its heterogeneous analogs in organic synthesis:

Catalyst Structure Key Reactions Yield (%) Reusability Reaction Time Environmental Impact References
Sulfuric Acid (H₂SO₄) Liquid homogeneous acid Esterification, nitration, Pechmann condensation 60–85 Not recyclable 2–12 hours High (toxic waste)
Alumina Sulfuric Acid (ASA) H₂SO₄ adsorbed on Al₂O₃ Pechmann condensation, α-aminonitrile synthesis 85–95 ≥5 cycles 30–90 minutes Low (reusable, minimal waste)
Tungstate Sulfuric Acid (TSA) H₂SO₄ with WO₄²⁻ Benzothiazole synthesis, ester hydrolysis 80–90 ≥4 cycles 1–3 hours Moderate (requires metal disposal)
Molybdate Sulfuric Acid (MSA) H₂SO₄ with MoO₄²⁻ Pyrole synthesis, gem-bisamide formation 90–98 ≥6 cycles 15–60 minutes Low (high efficiency)
Xantha Sulfuric Acid (XSA) H₂SO₄ with xanthate ligands α-aminonitrile synthesis 75–88 ≥3 cycles 2–5 hours Moderate (organic ligands)

Catalytic Efficiency and Selectivity

  • ASA vs. H₂SO₄: In Pechmann condensations, ASA achieved 90% yield for coumarin derivatives under solvent-free conditions, outperforming H₂SO₄ (70% yield) and reducing reaction time from 12 hours to 90 minutes . ASA also showed superior chemoselectivity in anthraquinone synthesis, minimizing side reactions common with H₂SO₄ .
  • MSA vs. H₂SO₄: MSA catalyzed pyrole synthesis with 98% yield in ethanol, compared to H₂SO₄’s 80% yield in harsher solvents (e.g., acetic acid) .

Recyclability and Stability

  • ASA retained >90% activity after 5 cycles in benzimidazole synthesis, whereas H₂SO₄ cannot be recovered .
  • TSA required regeneration after 4 cycles due to tungsten leaching, highlighting a trade-off between activity and metal stability .

Environmental and Economic Impact

  • Heterogeneous catalysts reduce waste by 50–70% compared to H₂SO₄, aligning with green chemistry principles .
  • MSA and ASA are cost-effective due to simple preparation (e.g., H₂SO₄ impregnation on Al₂O₃) and low energy requirements .

Case Studies and Research Findings

Pechmann Condensation (ASA vs. H₂SO₄)

Amoozadeh et al. demonstrated ASA’s superiority in synthesizing 4-methylcoumarin (90% yield, 100°C, 1.5 hours) versus H₂SO₄ (70% yield, reflux, 12 hours) . ASA’s solid-phase design eliminated solvent use and simplified product isolation.

Gem-Bisamide Formation (MSA vs. H₂SO₄)

Tamaddon et al. achieved 98% yield in gem-bisamide synthesis using MSA at 80°C, compared to 75% with H₂SO₄ under similar conditions .

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